2-Bromotropone

Description

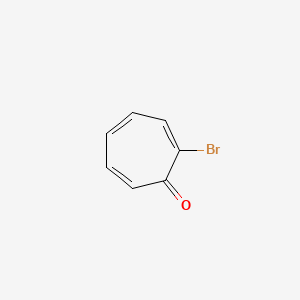

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H5BrO |

|---|---|

Molecular Weight |

185.02 g/mol |

IUPAC Name |

2-bromocyclohepta-2,4,6-trien-1-one |

InChI |

InChI=1S/C7H5BrO/c8-6-4-2-1-3-5-7(6)9/h1-5H |

InChI Key |

OKEBJOWOKYAJRA-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=O)C=C1)Br |

Canonical SMILES |

C1=CC=C(C(=O)C=C1)Br |

Pictograms |

Corrosive; Irritant; Health Hazard |

Origin of Product |

United States |

Scientific Research Applications

Organic Synthesis

2-Bromotropone is primarily utilized as an intermediate in organic synthesis. Its structure allows for the introduction of the isopropyl functional group into various compounds, making it valuable in creating complex organic molecules.

Key Applications:

- Synthesis of Tropone Derivatives: this compound serves as a precursor for synthesizing various tropone derivatives, which are significant in pharmaceutical and agrochemical research.

- Functional Group Transformation: The bromine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions, expanding its utility in synthetic organic chemistry.

Medicinal Chemistry

Research has indicated that brominated compounds, including this compound, exhibit biological activity that can be harnessed for medicinal purposes.

Case Studies:

- Antimicrobial Activity: Some studies have reported that brominated tropones possess antimicrobial properties, which could be explored for developing new antibiotics or antifungal agents.

- Anti-inflammatory Properties: Preliminary investigations suggest that derivatives of this compound may demonstrate anti-inflammatory effects, potentially leading to new treatments for inflammatory diseases.

Industrial Applications

In addition to its role in synthesis and medicinal chemistry, this compound is also used in various industrial applications.

Industrial Uses:

- Solvent Properties: this compound's solvent capabilities make it suitable for use in dry cleaning and adhesive production. It acts as an effective solvent due to its ability to dissolve a wide range of organic compounds.

- Cleaning Agent: As an alternative to ozone-depleting solvents, this compound is being investigated for its effectiveness in cleaning applications within industrial settings.

Toxicological Considerations

While exploring the applications of this compound, it is essential to consider its toxicological profile. Research has indicated that exposure to brominated compounds can lead to reproductive and neurological toxicity.

Toxicity Studies:

- Animal Studies: Investigations have shown that exposure to certain brominated solvents can deplete spermatogenic cells and oocytes in animal models, raising concerns about their safety in industrial environments .

- Occupational Health Surveys: Studies conducted among workers exposed to brominated compounds have reported reproductive health issues, emphasizing the need for safety measures when handling these substances .

Comparison with Similar Compounds

Table 1: Reactivity of 2-Substituted Tropones in Cycloadditions

Key Insights :

- Steric and Electronic Effects : The failure of this compound in [6+3] cycloadditions (vs. 2-chlorotropone’s success) is attributed to bromine’s larger atomic radius, which introduces steric hindrance in the transition state . Chlorine, being smaller, allows smoother cycloaddition.

- Reaction-Specific Reactivity : In [8+2] annulations, this compound performs well due to its electron-withdrawing bromine substituent, which stabilizes intermediates and enhances enantioselectivity .

- Substitution Pattern: 2,7-Dibromotropone exhibits distinct photochemical behavior compared to mono-substituted analogs, as dual bromination alters electron distribution and regioselectivity in DCA-mediated reactions .

Electronic and Steric Profiles

- Electron-Withdrawing Capacity : Bromine > Chlorine. This enhances electrophilicity in the tropone ring, facilitating nucleophilic attacks in annulations .

- Steric Bulk : Bromine’s larger size hinders close-contact reactions (e.g., [6+3] cycloadditions) but is tolerable in less sterically demanding processes like [8+2] annulations.

- Leaving Group Potential: Bromine’s superior leaving-group ability (vs. chlorine) makes this compound more reactive in substitution reactions, though this is less relevant in cycloadditions.

Preparation Methods

Two-Phase Bromination System

A breakthrough in α-bromolactone synthesis involves a biphasic CHCl₃/H₂O system with tetraalkylammonium hydroxides (source). This approach achieves 90% yields through:

- Ring-opening bromination : Tropone could analogously react with Br₂ and PBr₃ (5 mol%) at 80°C to form dibrominated intermediates.

- Cyclization : Base-mediated elimination in a two-phase system (e.g., CHCl₃/MEK with n-Bu₄N⁺OH⁻) would regenerate the aromatic system while introducing bromine.

Table 1 : Optimized Conditions for Biphasic Bromination

Radical Bromination Approaches

The OSHA protocol’s emphasis on bromopropane stability suggests radical pathways could minimize rearrangement. Using N-bromosuccinimide (NBS) with UV initiation might achieve selective 2-bromination while preserving the tropone ring’s conjugation.

Industrial-Scale Production Feasibility

The 65% yield achieved in 2-bromopropane-D7 synthesis via HBr reaction demonstrates scalability potential. For 2-bromotropone:

- Continuous flow systems : To manage exothermic bromine reactions

- Solvent recovery : MEK or CHCl₃ recycling per green chemistry principles

- Quality control : In-line FTIR monitoring of bromine consumption

Alternative Pathways and Emerging Technologies

Electrochemical Methods

Electrolytic bromination using KBr anodes may provide atom-efficient this compound synthesis, leveraging the tropone ring’s electron-deficient nature for selective oxidation.

Q & A

Q. What are the established synthetic routes for 2-bromotropone, and how can their efficiency be evaluated experimentally?

- Methodological Answer : The synthesis of this compound typically involves bromination of tropone derivatives under controlled conditions. A common approach is the direct bromination of tropone using bromine (Br₂) in acetic acid at 0–5°C, followed by purification via column chromatography . Efficiency can be evaluated by comparing yields, reaction times, and byproducts. For instance, NMR spectroscopy (¹H/¹³C) and mass spectrometry are critical for confirming structural integrity and purity . Researchers should also assess scalability and reproducibility by repeating syntheses under varying conditions (e.g., solvent polarity, temperature gradients).

Q. How can the electronic and steric effects of the bromine substituent in this compound be characterized?

- Methodological Answer : Computational methods (e.g., DFT calculations) paired with experimental techniques like UV-Vis spectroscopy and X-ray crystallography provide insights into bromine’s electronic effects. For example, comparing the C-Br bond length in X-ray structures with computational models reveals steric strain. Infrared (IR) spectroscopy can track changes in carbonyl stretching frequencies (C=O) to assess electron-withdrawing effects .

Q. What are the standard protocols for validating the purity of this compound in synthetic chemistry research?

- Methodological Answer : Purity validation requires a combination of chromatographic (HPLC, GC) and spectroscopic methods. High-resolution mass spectrometry (HRMS) confirms molecular weight, while ¹H NMR integration ratios identify impurities. Melting point analysis and elemental analysis (C, H, Br) further validate purity. For trace contaminants, techniques like gas chromatography-mass spectrometry (GC-MS) are recommended .

Advanced Research Questions

Q. How do photochemical reactions of this compound with electron-deficient aromatics (e.g., 9,10-dicyanoanthracene) proceed mechanistically?

- Methodological Answer : Photochemical pathways often involve electron transfer or radical intermediates. Time-resolved spectroscopy (e.g., transient absorption spectroscopy) can capture short-lived intermediates. For example, Mori et al. (2003) demonstrated that this compound undergoes [4+2] cycloaddition with 9,10-dicyanoanthracene under UV light, forming dibenzofuran derivatives via triplet-state intermediates . Researchers should design control experiments (e.g., quenching with radical scavengers) to confirm reaction pathways.

Q. What strategies resolve contradictions in reported reaction yields or selectivity for this compound-derived products?

- Methodological Answer : Discrepancies often arise from subtle differences in reaction conditions (e.g., light intensity, solvent purity). Systematic replication studies with rigorous documentation of variables (e.g., oxygen exclusion, humidity) are essential. Statistical tools like ANOVA can identify significant factors affecting yield. Cross-referencing with literature using platforms like Reaxys or SciFinder ensures alignment with prior datasets .

Q. How can this compound be utilized as a building block for synthesizing heterocyclic compounds with pharmaceutical relevance?

- Methodological Answer : this compound’s electrophilic bromine enables cross-coupling reactions (e.g., Suzuki-Miyaura) to generate fused heterocycles. For example, coupling with boronic acids under palladium catalysis yields tropone-fused pyrazoles or isoxazoles, which are scaffolds in drug discovery . Researchers must optimize catalyst loading (Pd(PPh₃)₄ vs. Pd(OAc)₂) and solvent systems (DMF vs. THF) to balance reactivity and stability.

Q. What advanced analytical techniques are required to differentiate between this compound isomers or degradation products?

- Methodological Answer : Chiral HPLC or capillary electrophoresis distinguishes enantiomers, while tandem MS (MS/MS) fragments ions to identify degradation pathways. For geometric isomers, NOESY NMR or variable-temperature NMR experiments clarify spatial arrangements. X-ray crystallography remains the gold standard for unambiguous structural assignment .

Data Analysis and Reproducibility

Q. How should researchers statistically analyze spectral data (e.g., NMR, IR) to ensure robustness in this compound studies?

- Methodological Answer : Signal integration in NMR should follow the "3σ rule" to exclude noise. For IR, baseline correction and normalization (e.g., to internal standards) are critical. Software tools like MestReNova or ACD/Labs enable quantitative analysis. Reporting confidence intervals (e.g., 95% CI) for peak assignments enhances reproducibility .

Q. What steps ensure experimental reproducibility in kinetic studies of this compound reactions?

- Methodological Answer : Pseudo-first-order conditions (excess reactant) minimize variability. Use calibrated equipment (e.g., UV-Vis spectrophotometers with NIST-traceable standards) and document environmental controls (temperature ±0.1°C, inert atmosphere). Publish raw data in supplementary materials, including error margins and outlier exclusion criteria .

Ethical and Reporting Standards

Q. How should researchers address potential hazards in handling this compound, given its reactivity?

- Methodological Answer :

Safety Data Sheets (SDS) must be consulted for toxicity and flammability data. Use fume hoods for bromination reactions and personal protective equipment (PPE) for skin/eye protection. Waste disposal protocols should align with institutional guidelines for halogenated organics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.